(2-Chloropyridin-3-yl)(4-(methylamino)piperidin-1-yl)methanone hydrochloride
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Overview
Description
(2-Chloropyridin-3-yl)(4-(methylamino)piperidin-1-yl)methanone hydrochloride is a chemical compound with the molecular formula C12H17Cl2N3O. It is used primarily in scientific research and has applications in various fields including chemistry, biology, and medicine. This compound is known for its unique structure, which includes a pyridine ring substituted with a chlorine atom and a piperidine ring with a methylamino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloropyridin-3-yl)(4-(methylamino)piperidin-1-yl)methanone hydrochloride typically involves multiple steps. One common method starts with the preparation of 2-chloropyridine, which is then reacted with 4-(methylamino)piperidine under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH. The final product is often purified using techniques like crystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
(2-Chloropyridin-3-yl)(4-(methylamino)piperidin-1-yl)methanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The chlorine atom on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines. Substitution reactions can result in various substituted pyridines .
Scientific Research Applications
(2-Chloropyridin-3-yl)(4-(methylamino)piperidin-1-yl)methanone hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-Chloropyridin-3-yl)(4-(methylamino)piperidin-1-yl)methanone hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Chloropyridine: A simpler compound with a similar pyridine ring structure.
4-(Methylamino)piperidine: A related compound with a similar piperidine ring structure.
Piperidine derivatives: A broad class of compounds with similar piperidine ring structures.
Uniqueness
(2-Chloropyridin-3-yl)(4-(methylamino)piperidin-1-yl)methanone hydrochloride is unique due to its specific combination of a chloropyridine ring and a methylaminopiperidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
(2-chloropyridin-3-yl)-[4-(methylamino)piperidin-1-yl]methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O.ClH/c1-14-9-4-7-16(8-5-9)12(17)10-3-2-6-15-11(10)13;/h2-3,6,9,14H,4-5,7-8H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOOMJFMXPBNTOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCN(CC1)C(=O)C2=C(N=CC=C2)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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